molecular formula C21H23NO7 B6061083 [4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone;oxalic acid

[4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone;oxalic acid

Cat. No.: B6061083
M. Wt: 401.4 g/mol
InChI Key: XDCQETXFDZDIRS-UHFFFAOYSA-N
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Description

[4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone typically involves the reaction of 4-(2-chloroethyl)morpholine hydrochloride with potassium carbonate in the presence of a suitable solvent such as ethyl acetate . The reaction is followed by the addition of phenylmethanone under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study the interactions of morpholine-containing molecules with biological targets. It may also serve as a building block for the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, [4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenylmethanone moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(2-Morpholin-4-ylethoxy)phenyl]-phenylmethanone stands out due to its combination of the morpholine ring, ethoxy group, and phenylmethanone moiety

Properties

IUPAC Name

[4-(2-morpholin-4-ylethoxy)phenyl]-phenylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3.C2H2O4/c21-19(16-4-2-1-3-5-16)17-6-8-18(9-7-17)23-15-12-20-10-13-22-14-11-20;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCQETXFDZDIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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